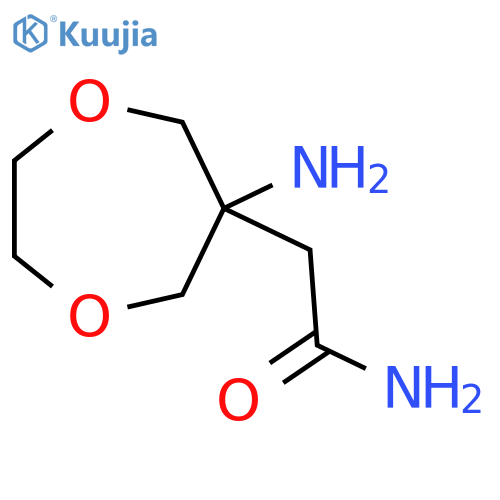Cas no 2149814-50-4 (2-(6-amino-1,4-dioxepan-6-yl)acetamide)

2149814-50-4 structure
商品名:2-(6-amino-1,4-dioxepan-6-yl)acetamide
2-(6-amino-1,4-dioxepan-6-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(6-amino-1,4-dioxepan-6-yl)acetamide
- EN300-1285728
- 2149814-50-4
-
- インチ: 1S/C7H14N2O3/c8-6(10)3-7(9)4-11-1-2-12-5-7/h1-5,9H2,(H2,8,10)
- InChIKey: HLYFVZGFPJEONF-UHFFFAOYSA-N
- ほほえんだ: O1CCOCC(CC(N)=O)(C1)N
計算された属性
- せいみつぶんしりょう: 174.10044231g/mol
- どういたいしつりょう: 174.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 87.6Ų
2-(6-amino-1,4-dioxepan-6-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285728-10000mg |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 10000mg |
$4545.0 | 2023-10-01 | ||
| Enamine | EN300-1285728-100mg |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1285728-250mg |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1285728-50mg |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1285728-500mg |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1285728-2500mg |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1285728-1.0g |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1285728-5000mg |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1285728-1000mg |
2-(6-amino-1,4-dioxepan-6-yl)acetamide |
2149814-50-4 | 1000mg |
$1057.0 | 2023-10-01 |
2-(6-amino-1,4-dioxepan-6-yl)acetamide 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
2149814-50-4 (2-(6-amino-1,4-dioxepan-6-yl)acetamide) 関連製品
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
